molecular formula C15H17NO3 B150153 N-(Benzyloxy)-2-azaspiro(4.4)nonane-1,3-dione CAS No. 131042-61-0

N-(Benzyloxy)-2-azaspiro(4.4)nonane-1,3-dione

Numéro de catalogue B150153
Numéro CAS: 131042-61-0
Poids moléculaire: 259.3 g/mol
Clé InChI: XJFNAMINKUYFCL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(Benzyloxy)-2-azaspiro(4.4)nonane-1,3-dione, commonly known as BZD, is a spirocyclic compound that has been widely used in scientific research. BZD has a unique chemical structure that makes it an attractive target for drug discovery and development.

Applications De Recherche Scientifique

BZD has been used in a wide range of scientific research studies, including drug discovery, neuropharmacology, and medicinal chemistry. BZD has been shown to have a high affinity for the dopamine D2 receptor, the serotonin 5-HT2A receptor, and the sigma-1 receptor. BZD has also been shown to have anti-inflammatory, antipsychotic, and anticonvulsant properties. BZD has been used as a lead compound for the development of new drugs for the treatment of various diseases, including Parkinson's disease, schizophrenia, and epilepsy.

Mécanisme D'action

BZD exerts its pharmacological effects by binding to specific receptors in the brain and other tissues. BZD has been shown to bind to the dopamine D2 receptor, the serotonin 5-HT2A receptor, and the sigma-1 receptor. BZD has also been shown to inhibit the activity of the enzyme monoamine oxidase, which plays a role in the metabolism of neurotransmitters such as dopamine and serotonin.

Effets Biochimiques Et Physiologiques

BZD has been shown to have a wide range of biochemical and physiological effects. BZD has been shown to increase the release of dopamine and serotonin in the brain, which can lead to increased mood and decreased anxiety. BZD has also been shown to have anti-inflammatory effects, which may be beneficial for the treatment of diseases such as rheumatoid arthritis and multiple sclerosis. BZD has been shown to have antipsychotic and anticonvulsant properties, which may be beneficial for the treatment of schizophrenia and epilepsy.

Avantages Et Limitations Des Expériences En Laboratoire

BZD has several advantages for use in lab experiments. BZD is a highly specific ligand for certain receptors, which allows for precise targeting of specific pathways. BZD is also relatively easy to synthesize and purify, which makes it a cost-effective compound for use in research. However, BZD also has some limitations for use in lab experiments. BZD has a relatively short half-life, which can make it difficult to study its long-term effects. BZD can also have off-target effects, which can complicate the interpretation of experimental results.

Orientations Futures

There are several future directions for research on BZD. One direction is the development of new drugs based on the structure of BZD for the treatment of various diseases. Another direction is the study of the long-term effects of BZD on the brain and other tissues. Additionally, the development of new methods for synthesizing and purifying BZD could lead to improved efficiency and cost-effectiveness in research. Further research is also needed to understand the molecular mechanisms of BZD's pharmacological effects and to identify potential off-target effects.

Méthodes De Synthèse

BZD can be synthesized using various methods, including the Mannich reaction, the Pictet-Spengler reaction, and the spirocyclization of an oxindole intermediate. The most commonly used method for synthesizing BZD is the Mannich reaction, which involves the condensation of 3,4-dihydroisoquinoline, formaldehyde, and benzylamine. The reaction is catalyzed by an acid catalyst, such as hydrochloric acid or sulfuric acid, and the product is obtained through a series of purification steps.

Propriétés

Numéro CAS

131042-61-0

Nom du produit

N-(Benzyloxy)-2-azaspiro(4.4)nonane-1,3-dione

Formule moléculaire

C15H17NO3

Poids moléculaire

259.3 g/mol

Nom IUPAC

2-phenylmethoxy-2-azaspiro[4.4]nonane-1,3-dione

InChI

InChI=1S/C15H17NO3/c17-13-10-15(8-4-5-9-15)14(18)16(13)19-11-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2

Clé InChI

XJFNAMINKUYFCL-UHFFFAOYSA-N

SMILES

C1CCC2(C1)CC(=O)N(C2=O)OCC3=CC=CC=C3

SMILES canonique

C1CCC2(C1)CC(=O)N(C2=O)OCC3=CC=CC=C3

Autres numéros CAS

131042-61-0

Synonymes

N-(benzyloxy)-2-azaspiro(4.4)nonane-1,3-dione
N-BzO-NSND

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.